Barbituric acid, 5,5-dibenzyl-

Description

Historical Context and Chemical Significance of 5,5-Disubstituted Barbituric Acid Derivatives

The story of 5,5-disubstituted barbituric acid derivatives begins with the discovery of barbituric acid itself in 1863 by German chemist Adolph von Baeyer. uit.no While barbituric acid itself is not pharmacologically active, the substitution at the 5-position of the pyrimidine (B1678525) ring proved to be a pivotal discovery. uit.nomdpi.commdpi.com The first significant derivative, 5,5-diethylbarbituric acid (Veronal), was synthesized in 1902 and published in 1903, heralding the start of extensive research into this class of compounds. uit.no

Historically, 5,5-disubstituted barbiturates have been a subject of intense study due to their diverse biological activities. nih.gov The nature of the substituent groups at the C-5 position dramatically influences the properties of the resulting molecule. uit.no This has led to the synthesis of approximately 2,500 derivatives, with research exploring their potential as anticonvulsants, antimicrobials, and anti-inflammatory agents, among other applications. uit.nonih.gov The core chemical significance of these derivatives lies in the versatility of the barbituric acid scaffold for chemical modification, allowing for the fine-tuning of their properties.

Overview of Structural Features and Core Chemical Framework of 5,5-Dibenzylbarbituric Acid

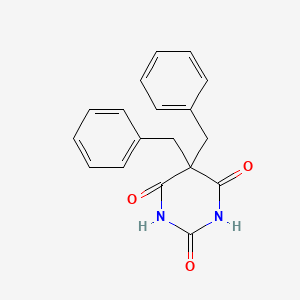

5,5-Dibenzylbarbituric acid is a pyrimidine derivative with the chemical formula C₁₈H₁₆N₂O₃. nih.gov Its structure consists of a central barbituric acid ring, which is a six-membered heterocycle, with two benzyl (B1604629) groups (C₆H₅CH₂) attached to the carbon atom at the 5-position. nih.gov This substitution of two bulky aromatic groups distinguishes it from many other 5,5-disubstituted barbiturates that typically feature alkyl groups.

The synthesis of 5,5-dibenzylbarbituric acid generally involves the alkylation of barbituric acid with a benzyl halide, such as benzyl bromide, in the presence of a base. This reaction proceeds via a nucleophilic substitution at the acidic methylene (B1212753) hydrogens of the barbituric acid.

The crystal structure of 5,5-dibenzylbarbituric acid monohydrate has been determined by X-ray crystallography. nih.govamercrystalassn.org It crystallizes in the monoclinic space group P2₁/n. nih.gov The structure reveals extensive intermolecular hydrogen bonding networks that stabilize the crystal lattice. In the monohydrate form, the dihedral angles between the pyrimidine ring and the two benzene (B151609) rings are 54.09 (11)° and 62.71 (11)°. iucr.orgnih.gov

Table 1: Physicochemical Properties of 5,5-Dibenzylbarbituric Acid

| Property | Value |

| Molecular Formula | C₁₈H₁₆N₂O₃ |

| Molecular Weight | 308.3 g/mol |

| IUPAC Name | 5,5-dibenzyl-1,3-diazinane-2,4,6-trione |

| CAS Number | 26371-47-1 |

| Monoisotopic Mass | 308.1161 Da |

Data sourced from PubChem CID 33496 and PubChemLite. nih.govuni.lu

Positioning of 5,5-Dibenzylbarbituric Acid in Modern Organic and Supramolecular Chemistry Research

In contemporary chemical research, 5,5-dibenzylbarbituric acid serves as a valuable building block and a subject of study in its own right. Its unique structural features, particularly the two benzyl groups, make it an interesting candidate for investigations in supramolecular chemistry. The potential for π-π stacking interactions between the aromatic rings, in addition to the hydrogen bonding capabilities of the barbiturate (B1230296) core, allows for the construction of complex, self-assembled architectures.

In organic synthesis, 5,5-dibenzylbarbituric acid is utilized as a precursor for creating more intricate barbiturate derivatives. The reactivity of the core structure allows for various chemical transformations, opening avenues for the development of novel compounds. Researchers continue to explore new synthetic methodologies for preparing barbituric acid derivatives, including multicomponent reactions and the use of novel catalysts, to improve efficiency and yield. mdpi.comresearchgate.net

The study of its derivatives also extends to material science, where the compound's properties are being explored for potential applications. The ability of barbiturates to form well-defined hydrogen-bonded structures makes them attractive for designing new materials with specific properties. mdpi.com

Table 2: Crystal Structure Data for 5,5-Dibenzylbarbituric Acid Monohydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 6.6713 |

| b (Å) | 15.3876 |

| c (Å) | 16.0725 |

| β (°) | 101.162 |

Data sourced from the Crystallography Open Database (COD) via PubChem. nih.gov

Structure

3D Structure

Properties

CAS No. |

26371-47-1 |

|---|---|

Molecular Formula |

C18H16N2O3 |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

5,5-dibenzyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C18H16N2O3/c21-15-18(16(22)20-17(23)19-15,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,20,21,22,23) |

InChI Key |

SLCFHAGEVYERLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C(=O)NC(=O)NC2=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparations of 5,5 Dibenzylbarbituric Acid

Reductive C-Alkylation using Transition Metal Catalysts (e.g., Platinum, Palladium)

Transition metal-catalyzed reductive C-alkylation, also known as the "borrowing hydrogen" methodology, presents a greener alternative to traditional alkylation. researchgate.netresearchgate.net This process typically involves the reaction of a barbituric acid derivative with an alcohol, where the alcohol serves as the alkylating agent. The catalyst, often a precious metal complex of ruthenium, iridium, or palladium, facilitates the dehydrogenation of the alcohol to the corresponding aldehyde. nih.govrsc.org This is followed by a condensation reaction with the barbituric acid and subsequent reduction of the intermediate to form the C-alkylated product, with water as the only byproduct. researchgate.netrsc.org

While direct examples for the synthesis of 5,5-dibenzylbarbituric acid using this method are not extensively detailed in the provided results, the general applicability to barbituric acid derivatives is established. researchgate.netnih.gov For instance, ruthenium catalysts have been used for the monoalkylation of barbituric acids with various alcohols. researchgate.net Similarly, iridium complexes have been shown to be effective for the C-alkylation of 1,3-dimethylbarbituric acid with alcohols in an aqueous medium. researchgate.net Palladium on carbon (Pd/C) has also been utilized for the alkylation of heterocyclic compounds, including those related to barbituric acid, using alcohols as the alkylating agents. researchgate.net

Base-Catalyzed Condensation Reactions

Base-catalyzed condensation reactions, particularly the Knoevenagel condensation, provide an important pathway to 5,5-dibenzylbarbituric acid and its precursors. mdpi.com This reaction involves the condensation of an active methylene (B1212753) compound, such as barbituric acid, with a carbonyl compound, like benzaldehyde (B42025). mdpi.commasterorganicchemistry.com

The initial product of the Knoevenagel condensation between barbituric acid and benzaldehyde is 5-benzylidenebarbituric acid. tsijournals.com This intermediate can then be subjected to a subsequent reaction, such as a Michael addition or reduction, to introduce the second benzyl (B1604629) group. For example, the synthesis can proceed through a Knoevenagel condensation followed by a nucleophilic addition or cyclization step.

Various catalysts and conditions have been explored for the Knoevenagel condensation to synthesize 5-arylidene barbituric acid derivatives, which are precursors to the dibenzylated compounds. tsijournals.com These include using sodium acetate (B1210297) as a catalyst under solvent-free grinding conditions, which is considered a green chemistry approach. tsijournals.com

Table 2: Catalytic Synthesis Approaches

| Reaction Type | Catalyst | Reactants | Product |

|---|---|---|---|

| Reductive C-Alkylation | Ruthenium, Iridium, or Palladium complexes | Barbituric acid derivative, Benzyl alcohol | 5-Benzylbarbituric acid derivative |

Green Chemistry Principles and Sustainable Synthesis Approaches

Solvent-Free and Aqueous Media Reactions

In line with the principles of green chemistry, significant efforts have been made to develop synthetic protocols for barbituric acid derivatives that minimize or eliminate the use of volatile organic solvents. These methods often involve Knoevenagel condensation between barbituric acid and aldehydes.

Solvent-free synthesis, often facilitated by grinding or microwave irradiation, presents a clean and efficient alternative to traditional methods. tsijournals.comnih.gov One approach involves grinding aromatic aldehydes and barbituric acid with a catalyst like sodium acetate at room temperature, which leads to short reaction times and high yields. tsijournals.com Another solvent-free method utilizes microwave irradiation in a one-pot, three-component reaction of barbituric acids, aldehydes, and dihydropyridines to produce 5-benzylated barbituric acids with yields ranging from 55–82%. nih.gov Copper oxide (CuO) nanoparticles have also been employed as a recyclable, heterogeneous catalyst for the condensation of aromatic aldehydes with barbituric acid under solvent-free conditions at room temperature, offering high yields and simple workup. isca.me

Aqueous media reactions provide another environmentally benign route. The Knoevenagel condensation can be effectively carried out in water or ethanol-water mixtures, often promoted by various catalysts. mdpi.com For instance, the synthesis of 5-arylidene barbituric acid derivatives has been achieved in excellent yields (89–91%) using Co₃O₄ nanostructures as a catalyst in an aqueous medium. mdpi.com Similarly, using a reusable ionic liquid catalyst under ethanol-water reflux conditions has proven effective. mdpi.com

Table 1: Comparison of Solvent-Free and Aqueous Media Synthesis Methods for Barbituric Acid Derivatives

| Method | Catalyst | Conditions | Yield | Source(s) |

|---|---|---|---|---|

| Grinding | Sodium Acetate | Room Temperature | High | tsijournals.com |

| Microwave | None | Solvent-Free | 55-82% | nih.gov |

| Stirring | CuO Nanoparticles | Solvent-Free, Room Temp. | High | isca.me |

| Reflux | Co₃O₄ Nanostructures | Aqueous Medium | 89-91% | mdpi.com |

| Reflux | DABCO₂(Cl)₂ | Aqueous Medium | 94-99% | mdpi.com |

| Reflux | [TPPHSP]Br (ionic liquid) | EtOH–water | Excellent | mdpi.commdpi.com |

Catalyst Development for Enhanced Efficiency and Selectivity

The development of novel catalysts is central to improving the synthesis of 5,5-dibenzylbarbituric acid and its derivatives. The goal is to enhance reaction rates, increase product yields and purity, and allow for milder reaction conditions. A wide array of catalysts has been explored, ranging from simple salts to complex nanoparticles.

For the Knoevenagel condensation, which typically forms an arylidene intermediate prior to reduction or further reaction, various catalysts have been reported. These include:

Simple Catalysts: Sodium acetate has been used effectively in solvent-free grinding methods. tsijournals.com

Metal Oxides and Nanoparticles: Heterogeneous catalysts like Fe₂O₃ and Fe₂O₃/MFe₂O₄ (where M = Cu, Ni) nanoparticles have been successfully used in one-pot syntheses of arylidene barbituric acid derivatives. inorgchemres.org Similarly, CuO nanoparticles and Co₃O₄ nanostructures have demonstrated high activity and reusability in aqueous or solvent-free conditions. isca.memdpi.com

Solid Acids: Zirconium dioxide/sulfate (ZrO₂/SO₄²⁻) solid superacid has been used as an efficient catalyst with grinding. tsijournals.com

Other Heterogeneous Catalysts: Systems like Ni-SiO₂, KF–Al₂O₃, and various natural and synthetic phosphates have also been investigated to facilitate the condensation reaction. tsijournals.comisca.me

The primary synthesis of 5,5-disubstituted barbituric acids, including the dibenzyl variant, involves the alkylation of barbituric acid with benzyl (B1604629) halides under basic conditions. ontosight.ai In this context, bases like sodium hydroxide, potassium carbonate, or 1,8-diazabicycloundec-7-ene (DBU) act as catalysts to deprotonate the active methylene (B1212753) group at the C5 position, enabling nucleophilic substitution. nih.gov

Table 2: Catalysts for the Synthesis of Barbituric Acid Derivatives

| Catalyst | Reaction Type | Key Advantages | Source(s) |

|---|---|---|---|

| Sodium Acetate | Knoevenagel Condensation | Mild, solvent-free conditions | tsijournals.com |

| Fe₂O₃/MFe₂O₄ (M=Cu, Ni) | Knoevenagel Condensation | Heterogeneous, high activity, mild conditions | inorgchemres.org |

| CuO Nanoparticles | Knoevenagel Condensation | Recyclable, solvent-free, room temperature | isca.me |

| Co₃O₄ Nanostructures | Knoevenagel Condensation | High yield in aqueous media | mdpi.com |

| 1,8-Diazabicycloundec-7-ene (DBU) | Double Benzylation | Effective base for alkylation | nih.gov |

| Potassium Carbonate | Alkylation | Common, effective base |

Solid-Phase Synthesis Techniques for 5,5-Dibenzylbarbituric Acid Derivatives

Solid-phase synthesis, a cornerstone of modern peptide and oligonucleotide chemistry, offers significant advantages in purification and automation. csic.es This technique has been explored for the preparation of peptides using barbituric acid derivatives as protecting groups for the Nα amine of amino acids. csic.es

In this approach, derivatives such as 1,3-dimethylbarbituric acid (DMB) and 1,3-diethylthiobarbituric acid (DETB) are reacted with amino acids to form stable, crystalline enamine structures. csic.es These DMB- and DETB-protected amino acids are stable under the standard acidic and basic conditions used in solid-phase peptide synthesis (SPPS). csic.es The protecting group can be cleaved under mild conditions, for example, by using a 2% hydrazine (B178648) hydrate (B1144303) solution in DMF, which does not affect the growing peptide chain attached to the solid support. csic.es This methodology demonstrates the utility of the barbiturate (B1230296) scaffold in complex, multi-step solid-phase syntheses, opening avenues for creating peptide-barbiturate conjugates or using the solid-phase approach to build complex barbiturate derivatives. csic.es

Synthesis of N-Substituted and Unsymmetrical 5,5-Dibenzylbarbituric Acid Derivatives

Research has extended beyond the symmetrical 5,5-dibenzylbarbituric acid to include derivatives with substitutions on the nitrogen atoms (N-substituted) and those with two different substituents at the C5 position (unsymmetrical).

The synthesis of N-substituted derivatives often starts with an already N-substituted barbituric acid. For example, the reaction of 1,3-dimethyl-5-bromo-5-phenylbarbituric acid with various amines was found to proceed rapidly to yield N-substituted products. gatech.edu The methylation of the nitrogen atoms eliminates the amido-imidol tautomerism, which can simplify subsequent reactions. gatech.edu

The synthesis of unsymmetrical 5,5-disubstituted derivatives presents a greater challenge, requiring sequential introduction of the two different substituents. One common strategy involves a Knoevenagel condensation of barbituric acid with an aldehyde to form a 5-arylidene intermediate, followed by a Michael addition reaction with a suitable nucleophile to introduce the second, different substituent at the C5 position. Another approach is the sequential alkylation of barbituric acid. Furthermore, methodologies for synthesizing unsymmetrical thiobarbituric acids have been developed by reacting 1,3-disubstituted thioureas with malonic acid in an acetyl chloride-acetic acid medium. nih.gov

Challenges and Optimization Strategies in Synthetic Pathways to 5,5-Dibenzylbarbituric Acid

Despite well-established methods, the synthesis of 5,5-dibenzylbarbituric acid and its derivatives is not without challenges that necessitate careful optimization.

One significant challenge is controlling the extent of alkylation. The reaction of barbituric acid with benzyl halides can sometimes lead to a mixture of mono- and di-substituted products, as well as potential O-alkylation, requiring careful control of stoichiometry and reaction conditions. Optimization strategies include the slow addition of the alkylating agent and the use of specific base-solvent combinations to favor C-alkylation.

Purification of the final product is another critical step. Recrystallization from suitable solvents like ethanol (B145695)/water mixtures is often crucial to obtain analytically pure 5,5-dibenzylbarbituric acid, which is essential for subsequent applications. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) helps in determining the optimal reaction time and minimizing side-product formation.

In the synthesis of more complex derivatives, other challenges can arise. For instance, attempts to synthesize 5-phenyl-5-[N-(phenothiazinyl)]-barbituric acid failed, suggesting that steric hindrance around the nitrogen atom or facile oxidation of the amine starting material can prevent the desired reaction. gatech.edu Overcoming such challenges may require multi-step synthetic routes or the use of starting materials with less steric bulk or higher stability. gatech.edu Older synthetic methods for derivatives often suffered from limitations such as long reaction times, pollution from effluents, and the formation of by-products from self-condensation, which modern solvent-free and catalytic methods aim to resolve. tsijournals.com

Table 3: Synthetic Challenges and Optimization Strategies

| Challenge | Description | Optimization Strategy | Source(s) |

|---|---|---|---|

| Control of Alkylation | Formation of mono-substituted or O-alkylated by-products. | Precise control of stoichiometry; specific base/solvent selection. | |

| Product Purity | Presence of unreacted starting materials or side products. | Crucial purification by recrystallization; reaction monitoring via TLC/HPLC. | |

| Steric Hindrance | Bulky substituents preventing the desired reaction. | Use of less sterically hindered starting materials; alternative synthetic routes. | gatech.edu |

| Side Reactions | Unwanted reactions such as oxidation of starting materials or self-condensation. | Selection of more stable reagents; development of milder, more selective reaction conditions (e.g., green chemistry protocols). | tsijournals.comgatech.edu |

| Reaction Efficiency | Long reaction times and harsh conditions in older methods. | Use of microwave irradiation, nanoparticle catalysts, and solvent-free conditions to improve rates and yields. | tsijournals.comnih.govisca.me |

X-ray Crystallographic Studies of 5,5-Dibenzylbarbituric Acid and its Hydrates

The crystal system of 5,5-dibenzylbarbituric acid monohydrate is monoclinic, with the space group P2₁/n. nih.gov The asymmetric unit contains one molecule of 5,5-dibenzylbarbituric acid and one water molecule. nih.goviucr.org The pyrimidine (B1678525) ring in the barbiturate core is nearly planar. iucr.org The two benzyl groups attached at the C5 position are a defining feature of the molecule's three-dimensional structure. nih.gov In the monohydrate, the dihedral angles between the pyrimidine ring and the two benzyl rings are 54.09(11)° and 62.71(11)°. iucr.org

A related compound, 5,5-bis(4-methylbenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione monohydrate, also crystallizes in a monoclinic system but with the space group P2₁/c. iucr.orgresearchgate.net This derivative has two independent molecules (A and B) and two water molecules in its asymmetric unit. iucr.org The dihedral angles between the pyrimidine and benzene (B151609) rings vary slightly between the two molecules in the asymmetric unit. iucr.org

Table 1: Crystallographic Data for 5,5-Dibenzylbarbituric Acid Monohydrate nih.gov

| Parameter | Value |

| Molecular Formula | C₁₈H₁₈N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 6.6713 |

| b (Å) | 15.3876 |

| c (Å) | 16.0725 |

| α (°) | 90.00 |

| β (°) | 101.162 |

| γ (°) | 90.00 |

Hydrogen bonding plays a crucial role in stabilizing the crystal lattice of 5,5-dibenzylbarbituric acid and its derivatives. In the monohydrate form, extensive intermolecular hydrogen bonding networks are observed. The crystal structure of 5,5-dibenzylbarbituric acid monohydrate is characterized by N-H···O and O-H···O hydrogen bonds that assemble the molecules into a two-dimensional network. ias.ac.in

In the crystal structure of 5,5-bis(4-methylbenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione monohydrate, N—H···O and O(water)—H···O hydrogen bonds link the molecules and water molecules into sheets parallel to the ac plane. iucr.org These sheets are then stacked along the b-axis and interconnected through C—H···aryl interactions. iucr.org The analysis of intermolecular interactions in barbiturate complexes reveals that all potential hydrogen bond donors are typically realized. mdpi.com In many barbiturate structures, N-H···O hydrogen bonds form ribbons, a common motif in these and related compounds. mdpi.com

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a well-documented phenomenon in barbituric acid derivatives. nih.govnih.gov Different polymorphs can exhibit distinct physicochemical properties. Studies on barbital (B3395916) (5,5-diethylbarbituric acid), for instance, have identified multiple polymorphic forms with different thermodynamic relationships. nih.govacs.org The investigation of polymorphism is critical for understanding the stability and behavior of these compounds in the solid state. nih.gov

While specific studies on the polymorphism of 5,5-dibenzylbarbituric acid are not extensively detailed in the provided results, the general propensity for barbiturates to form polymorphs suggests that this compound could also exhibit such behavior under different crystallization conditions. mdpi.comnih.gov Solid-state phase transitions, which can be induced by factors like temperature and pressure, are also a known characteristic of some barbiturate derivatives and other organic molecules. aps.orgsissa.itaps.orgnih.gov These transitions involve changes in the crystal packing and/or molecular conformation. nih.gov

Crystal engineering utilizes the understanding of intermolecular interactions to design and synthesize new solid-state structures with desired properties. ias.ac.in Barbituric acid and its derivatives are valuable building blocks in crystal engineering due to their well-defined hydrogen bonding capabilities. mdpi.comrsc.orgresearchgate.net The predictable patterns of hydrogen bond donors and acceptors in the barbiturate molecule allow for the construction of various supramolecular architectures. mdpi.comrsc.org

The formation of hydrogen-bonded ribbons and sheets observed in the crystal structures of 5,5-dibenzylbarbituric acid monohydrate and its analogs is a direct application of these principles. ias.ac.iniucr.org By understanding and controlling these non-covalent interactions, it is possible to influence the crystal packing and, consequently, the material's properties. The study of how different substituents on the barbituric acid core affect the resulting supramolecular structures is a key aspect of crystal engineering in this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for the structural elucidation of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. illinois.edusigmaaldrich.com

For 5,5-dibenzylbarbituric acid, ¹H NMR spectroscopy would be expected to show characteristic signals for the aromatic protons of the benzyl groups and the N-H protons of the barbiturate ring. The chemical shifts of these protons are influenced by their local electronic environment. nih.gov Similarly, the ¹³C NMR spectrum would display distinct resonances for the carbonyl carbons, the quaternary carbon at the 5-position, and the various carbons of the benzyl groups. researchgate.net While specific spectral data for 5,5-dibenzylbarbituric acid is not provided in the search results, the general principles of NMR spectroscopy and data from related barbiturates can be used to predict the expected spectral features. chemicalbook.com For instance, the synthesis of 5,5-bis(4-methylbenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione was confirmed using ¹H-NMR and mass spectroscopy. iucr.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 5,5-Dibenzylbarbituric Acid (in a suitable deuterated solvent)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H (Barbiturate Ring) | Broad singlet, ~7-11 | N/A |

| Aromatic C-H (Benzyl Rings) | Multiplet, ~7.0-7.5 | ~125-135 |

| Methylene C-H₂ (Benzyl Groups) | Singlet or AB quartet, ~3-4 | ~40-50 |

| Quaternary C5 | N/A | ~50-60 |

| Carbonyl C=O | N/A | ~150-175 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Solution-Based NMR Techniques (e.g., DOSY NMR) for Self-Assembly Studies

Solution-based Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the behavior of molecules in solution. Diffusion-Ordered Spectroscopy (DOSY) is a specialized NMR technique that is particularly valuable for studying molecular self-assembly and aggregation. researchgate.net By measuring the diffusion coefficients of molecules, DOSY NMR can distinguish between different species in a mixture based on their size and shape. apm.ac.cn

In the context of barbituric acid derivatives, which are known to form hydrogen-bonded networks, DOSY NMR can provide critical information about their aggregation states in solution. For instance, studies on chiral barbiturate scaffolds have utilized DOSY NMR to explore their self-assembly into larger structures. researchgate.net In one such study, a chiral barbiturate was observed to form gels in certain solvents, indicating extensive self-assembly. To understand this phenomenon at the molecular level, DOSY NMR experiments were performed on the chiral compound as well as control compounds, including 5,5-dibenzylbarbituric acid, in deuterated chloroform (B151607) (CDCl₃). researchgate.net

The results of these experiments showed a significant change in the diffusion coefficient of the chiral barbiturate with increasing concentration, which is indicative of self-assembly into larger aggregates. In contrast, 5,5-dibenzylbarbituric acid did not exhibit any significant change in its diffusion coefficient over a similar concentration range. tandfonline.com This finding suggests that under the studied conditions, 5,5-dibenzylbarbituric acid does not undergo the same degree of self-assembly as the gel-forming chiral analogue. This highlights the necessity of specific structural features, such as a polar head and an aromatic tail in the chiral molecule, to drive the self-assembly process. tandfonline.com

Table 1: Diffusion Coefficient Data from DOSY NMR Studies

| Compound | Concentration Range (mM in CDCl₃) | Observation |

| Chiral Barbiturate Derivative | increasing | Significant decrease in diffusion coefficient |

| 5,5-Dibenzylbarbituric Acid | similar to above | No significant change in diffusion coefficient |

This table is based on comparative findings from studies on chiral barbiturates where 5,5-dibenzylbarbituric acid was used as a non-assembling control. tandfonline.com

Mass Spectrometric Techniques for Molecular Confirmation and Purity Assessment

Mass spectrometry is an indispensable analytical technique for the precise determination of molecular weight and the assessment of sample purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is crucial for confirming the identity of a synthesized compound and ensuring its high purity. For 5,5-dibenzylbarbituric acid (C₁₈H₁₆N₂O₃), the theoretical exact mass can be calculated with high precision. nih.gov

Experimental HRMS data for derivatives of 5,5-dibenzylbarbituric acid have been reported, often using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass analyzer. For example, in the synthesis of a chiral barbiturate, a derivative of 5,5-dibenzylbarbituric acid was analyzed. The calculated mass for the sodiated molecule ([M+Na]⁺) was compared to the experimentally found mass, showing a very close correlation and thus confirming the structure. tandfonline.com While specific HRMS data for 5,5-dibenzylbarbituric acid itself is not detailed in the provided search results, the technique is standard for its characterization.

Table 2: Theoretical Mass Data for 5,5-Dibenzylbarbituric Acid

| Property | Value |

| Molecular Formula | C₁₈H₁₆N₂O₃ |

| Molecular Weight | 308.3 g/mol |

| Exact Mass | 308.11609238 Da |

Data sourced from PubChem. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. jpionline.org It is widely used for the analysis of complex mixtures and the quantification of specific compounds in various matrices. nih.gov For barbiturates, LC/MS methods are frequently employed for their detection and quantification in biological samples and for purity assessment of synthesized compounds. iucr.org

A typical LC/MS method for the analysis of 5,5-dibenzylbarbituric acid would involve a reversed-phase HPLC separation followed by mass spectrometric detection. The choice of column, mobile phase, and ionization source is critical for achieving good separation and sensitivity.

Table 3: Hypothetical LC/MS Parameters for 5,5-Dibenzylbarbituric Acid Analysis

| Parameter | Condition | Rationale |

| LC Column | C18 (e.g., 2.1 x 50 mm) | Provides good retention and separation for moderately nonpolar compounds like 5,5-dibenzylbarbituric acid. |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid | Common mobile phase for reversed-phase chromatography of acidic compounds, promoting good peak shape and ionization. |

| Elution | Gradient elution | Allows for efficient separation of the analyte from potential impurities with varying polarities. |

| Ionization | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar and thermally labile molecules like barbiturates, often in negative ion mode. |

| MS Detection | Full scan or Selected Ion Monitoring (SIM) | Full scan provides a mass spectrum for identification, while SIM offers higher sensitivity for quantification by monitoring the expected m/z of the analyte. |

This table represents a plausible LC/MS method based on common practices for barbiturate analysis.

The mass spectrometer would be set to monitor for the molecular ion of 5,5-dibenzylbarbituric acid ([M-H]⁻ at m/z 307.1 or [M+H]⁺ at m/z 309.1) to confirm its presence and purity.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule. rjpbcs.com

The FT-IR spectrum of 5,5-dibenzylbarbituric acid will exhibit characteristic absorption bands corresponding to its various functional groups. The PubChem database confirms that an FT-IR spectrum of 5,5-dibenzylbarbituric acid has been recorded using a KBr wafer technique. nih.gov The key functional groups in 5,5-dibenzylbarbituric acid are the N-H groups of the amide, the C=O groups of the ureide, and the C-H and C=C bonds of the benzyl groups.

Table 4: Characteristic FT-IR Absorption Bands for 5,5-Dibenzylbarbituric Acid

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Description |

| N-H stretching | 3100 - 3400 | Amide N-H vibrations. The presence of hydrogen bonding can broaden these peaks. |

| C-H stretching (aromatic) | 3000 - 3100 | C-H stretching vibrations of the benzene rings. |

| C-H stretching (aliphatic) | 2850 - 3000 | C-H stretching vibrations of the benzylic CH₂ groups. |

| C=O stretching | 1650 - 1750 | Carbonyl stretching vibrations of the barbiturate ring. Multiple bands may be observed due to the different carbonyl environments. |

| C=C stretching (aromatic) | 1450 - 1600 | C=C bond stretching within the benzene rings. |

This table is based on general FT-IR correlation tables and data for similar barbiturate derivatives.

The analysis of these characteristic bands in the FT-IR spectrum provides a molecular fingerprint of 5,5-dibenzylbarbituric acid, confirming the presence of its key structural components.

Tautomerism and Electronic Structure of 5,5 Dibenzylbarbituric Acid

Theoretical and Experimental Studies on Tautomeric Forms

The tautomerism of 5,5-dibenzylbarbituric acid is a subject of significant scientific interest due to its implications for the molecule's chemical reactivity and biological activity. Both theoretical calculations and experimental observations have been employed to understand the delicate balance between its different tautomeric forms.

Keto-Enol and Amido-Imidol Tautomerism

Barbituric acid and its derivatives, including the 5,5-dibenzyl substituted compound, can theoretically exist in several tautomeric forms. These arise from the migration of a proton. The primary forms of tautomerism are keto-enol and amido-imidol tautomerism.

Keto-Enol Tautomerism : This involves the interconversion between a ketone (or keto form) and an enol. In the context of 5,5-dibenzylbarbituric acid, this would involve the migration of a proton from a nitrogen atom to an adjacent carbonyl oxygen, resulting in a hydroxyl group and a carbon-nitrogen double bond within the heterocyclic ring.

Amido-Imidol Tautomerism : This type of tautomerism involves the interconversion of an amide to an imidic acid (or imidol). This occurs when a proton from a nitrogen atom migrates to the carbonyl oxygen of the same amide group.

For barbituric acid itself, theoretical studies have shown that the tri-keto form is the most stable tautomer in the gas phase. ias.ac.in However, the relative stabilities of these tautomers can be influenced by various factors, including the solvent and the nature of the substituents on the C5 position. ias.ac.inresearchgate.net

Identification of Dominant Tautomeric Forms in Different States (e.g., Solid, Solution)

The dominant tautomeric form of barbituric acid derivatives can vary depending on the physical state.

Solid State : In the solid state, barbituric acid has been found to exist predominantly in the enol form, as this allows for the formation of a more stable crystal lattice through intermolecular hydrogen bonding. researchgate.net While specific crystallographic data for 5,5-dibenzylbarbituric acid is not widely available, it is plausible that similar hydrogen bonding interactions would favor an enolic or partially enolic form in the solid state.

Solution : In solution, the equilibrium between tautomers is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. researchgate.net For many 5,5-disubstituted barbiturates, the tri-keto form is considered the most stable in various solvents. The presence of bulky, non-polar benzyl (B1604629) groups at the C5 position in 5,5-dibenzylbarbituric acid would likely favor its solubility in less polar solvents, where the tri-keto form is expected to predominate.

Substituent Effects on Tautomeric Equilibria and Stability

The benzyl groups are primarily electron-withdrawing through an inductive effect, which can influence the acidity of the N-H protons and thus the position of the tautomeric equilibrium. Studies on barbituric acid have shown that substitution at the C5 position decreases the energy difference between the tri-keto and the 4-hydroxy (enol) tautomer. ias.ac.in Substituents that allow for a greater degree of delocalization can further stabilize the enol form. ias.ac.in While benzyl groups are not planar with the barbiturate (B1230296) ring and thus their resonance effects are limited, their inductive effects are still significant.

The following table illustrates the general effect of substituents on the stability of the enol form of barbituric acid derivatives.

| Substituent at C5 | Electronic Effect | Influence on Enol Form Stability |

| Electron-donating | Destabilizing | Decreases the relative stability of the enol form. |

| Electron-withdrawing | Stabilizing | Increases the relative stability of the enol form. |

This table is illustrative and based on general principles of substituent effects on tautomerism in barbituric acid derivatives.

Computational Chemistry Approaches to Electronic Structure and Properties

Computational chemistry provides powerful tools to investigate the electronic structure and properties of molecules like 5,5-dibenzylbarbituric acid, offering insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to determine the ground-state electronic properties of molecules. For barbituric acid and its derivatives, DFT calculations can be used to:

Optimize Molecular Geometries : Determine the most stable three-dimensional arrangement of atoms for each tautomer.

Calculate Relative Energies : Predict the relative stabilities of the different tautomeric forms.

Analyze Electronic Structure : Investigate the distribution of electron density and molecular orbitals.

Theoretical studies on barbituric acid have employed DFT methods to show that the tri-keto form is the most stable in the gas phase. researchgate.net For 5,5-dibenzylbarbituric acid, DFT calculations would be invaluable in quantifying the energetic differences between the keto and enol forms, taking into account the steric and electronic influence of the benzyl groups.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of the electronic excited states of molecules. This is particularly useful for understanding a molecule's response to light, such as its UV-Vis absorption spectrum.

For 5,5-dibenzylbarbituric acid, TD-DFT calculations could be used to:

Predict Electronic Transitions : Identify the energies and intensities of electronic transitions, which correspond to the absorption of light.

Simulate UV-Vis Spectra : Generate a theoretical UV-Vis spectrum that can be compared with experimental data to confirm the presence of specific tautomers.

Investigate Photochemical Behavior : Explore the potential for light-induced reactions or changes in the tautomeric equilibrium.

The following table provides a hypothetical comparison of calculated properties for the keto and enol tautomers of 5,5-dibenzylbarbituric acid, based on general expectations from DFT and TD-DFT studies on similar molecules.

| Property | Tri-keto Tautomer | Enol Tautomer |

| Relative Energy (kcal/mol) | 0 (Reference) | > 0 |

| Dipole Moment (Debye) | Lower | Higher |

| Calculated λmax (nm) | Shorter Wavelength | Longer Wavelength |

This table is a hypothetical representation to illustrate the expected differences between the tautomers of 5,5-dibenzylbarbituric acid based on computational studies of related compounds.

Semiempirical Molecular Orbital (MO) Studies (e.g., AM1, MNDO, PM3)

Semiempirical MO methods offer a computationally efficient approach to studying the electronic structure and relative stabilities of different tautomeric forms of molecules like 5,5-dibenzylbarbituric acid. While specific studies focusing solely on the 5,5-dibenzyl derivative are not extensively documented in publicly available literature, comprehensive investigations into the parent barbituric acid provide a strong foundation for understanding its behavior.

A detailed comparative study of the tautomerism of barbituric acid using the MNDO, AM1, and PM3 methods has revealed important trends that are applicable to its C5-substituted derivatives. ias.ac.in In its unsubstituted form, barbituric acid can theoretically exist in several tautomeric forms, with the tri-keto form being the most stable and predominant in both crystal and solution phases. ias.ac.in

The introduction of substituents at the C5 position, such as the two benzyl groups in 5,5-dibenzylbarbituric acid, is known to influence the relative stabilities of the possible tautomers. ias.ac.in Specifically, substitution at this position tends to decrease the energy difference between the most stable tri-keto form and the 4-hydroxy tautomer. ias.ac.in This effect is more pronounced with substituents that can engage in a greater degree of delocalization with the pyrimidine (B1678525) ring. ias.ac.in

Of the commonly used semiempirical methods, AM1 (Austin Model 1) has been identified as the most reliable for studying the electronic structure of barbituric acid, providing the best agreement with experimental geometries. ias.ac.in In contrast, MNDO (Modified Neglect of Diatomic Overlap) has been shown to produce erroneous results for the relative energies of tautomers, often incorrectly favoring fully conjugated aromatic forms. ias.ac.in The PM3 (Parametric Method 3) method, while an improvement over MNDO in some respects, can yield unsatisfactory geometric parameters for barbituric acid systems. ias.ac.in

The following table summarizes the calculated heats of formation for various tautomers of the parent barbituric acid using AM1 and PM3 methods, illustrating the relative stability of the tri-keto form.

| Tautomeric Form | AM1 Heat of Formation (kcal/mol) | PM3 Heat of Formation (kcal/mol) |

|---|---|---|

| Tri-keto | -100.3 | -94.8 |

| 4-Hydroxy | -90.1 | -87.5 |

| 2,4-Dihydroxy | -71.7 | -76.3 |

| 2,4,6-Trihydroxy | -45.9 | -64.7 |

Data for the parent barbituric acid molecule. ias.ac.in

For 5,5-dibenzylbarbituric acid, the presence of the two benzyl groups at the C5 position precludes tautomerism involving the migration of a proton from this carbon. Therefore, the relevant tautomeric equilibria would primarily involve the enolization of the carbonyl groups at positions 2, 4, and 6. Based on the findings for the parent compound, it is expected that the tri-keto form of 5,5-dibenzylbarbituric acid would also be the most stable tautomer.

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the molecular wavefunction that quantify various aspects of a molecule's electronic structure and are frequently used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. echemcom.com These descriptors help to establish a mathematical relationship between the chemical structure and a particular property, such as biological activity or toxicity. echemcom.comscirea.org

For barbiturate derivatives, several quantum chemical descriptors have been shown to be important in modeling their physicochemical and biological properties. echemcom.com These descriptors are typically calculated after optimizing the molecular geometry using quantum mechanical methods, including semi-empirical methods like PM3. scirea.org

Key quantum chemical descriptors relevant to the study of 5,5-dibenzylbarbituric acid and its analogs include:

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO energies are fundamental electronic descriptors. nih.govscribd.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov

Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is important for understanding non-covalent interactions. echemcom.com

Atomic Net Charges: The distribution of partial charges on the atoms within a molecule can provide insights into its reactivity and intermolecular interactions. Specific atomic charges are often used as descriptors in QSAR models. scirea.org

Electronegativity (χ), Hardness (η), and Softness (S): These global reactivity descriptors can be derived from the HOMO and LUMO energies. scribd.com Electronegativity is the power of an atom or molecule to attract electrons. Hardness is a measure of the resistance to charge transfer, while softness is the reciprocal of hardness. scribd.com

QSAR studies on various barbiturate derivatives have successfully used these quantum chemical descriptors, often in combination with other structural and physicochemical parameters, to develop predictive models for properties like lipophilicity (LogP), molar refractivity, and biological activity. echemcom.comscirea.org For instance, in a study of 5-arylidene-N,N'-dimethylbarbituric acid derivatives, atomic net charges at specific positions on the barbiturate ring were found to be key parameters in describing their activity as xanthine (B1682287) oxidase inhibitors. scirea.org

The following table provides a conceptual overview of the key quantum chemical descriptors and their significance in structure-property relationship studies of barbiturates.

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to electron-donating ability; higher values indicate a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to electron-accepting ability; lower values indicate a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE | Indicator of chemical reactivity and stability; a larger gap implies higher stability. nih.gov |

| Dipole Moment | μ | Quantifies molecular polarity, influencing solubility and intermolecular interactions. |

| Polarizability | α | Measures the deformability of the electron cloud, important for non-covalent interactions. echemcom.com |

| Atomic Net Charges | q | Describes the electron distribution and identifies potential sites for electrostatic interactions. scirea.org |

By calculating these descriptors for 5,5-dibenzylbarbituric acid, one could predict its behavior in various chemical and biological systems and compare its properties to other barbiturate derivatives.

Chemical Reactivity and Derivatization of 5,5 Dibenzylbarbituric Acid

Reactions at the C5 Position of the Barbituric Acid Ring

The C5 position of the barbituric acid ring is a focal point of its reactivity. In unsubstituted or C5-monosubstituted barbituric acids, the methylene (B1212753) or methine protons at this position are acidic and can be readily deprotonated to form a nucleophilic carbanion. This anion can then participate in a variety of reactions, including alkylation, arylation, and condensation reactions.

However, in the case of 5,5-dibenzylbarbituric acid, the C5 position is quaternary and lacks any acidic protons. Consequently, it is generally unreactive towards further substitution at this site under typical reaction conditions. The pharmacological properties of many barbiturate (B1230296) derivatives are largely determined by the nature of the substituents at the C5 position. nih.gov

While direct reactions at the C5 position of 5,5-dibenzylbarbituric acid are not feasible, the general reactivity of the barbituric acid C5 position is well-documented for other derivatives. For instance, 5-alkylated barbituric acids can be synthesized via microwave-assisted three-component reactions of barbituric acids, aldehydes, and dihydropyridines in the absence of a solvent. nih.gov Similarly, the synthesis of 5-aryl barbituric acids can be achieved through rhodium(II)-catalyzed reactions of arenes with diazo compounds. nih.gov

Table 1: Examples of Reactions at the C5 Position of Barbituric Acid Derivatives (Excluding 5,5-dibenzylbarbituric acid)

| Reaction Type | Reactants | Product | Reference |

| 5-Benzylation | Barbituric acid, Aldehyde, Dihydropyridine | 5-Benzylated barbituric acid | nih.gov |

| 5-Arylation | 5-Diazobarbituric acid, Arene | 5-Aryl barbituric acid | nih.gov |

| Acylation | 1,3-Dialkylbarbituric acid, ω-Chloroalkanoyl chloride | 5-(Functionalized Acyl)-1,3-dialkylbarbituric acid | researchgate.net |

N-Alkylation and Acylation Reactions for Further Functionalization

The nitrogen atoms of the barbituric acid ring in 5,5-dibenzylbarbituric acid are susceptible to electrophilic attack, allowing for N-alkylation and N-acylation reactions. These reactions provide a pathway for further functionalization and the synthesis of a diverse range of derivatives.

Direct substitution on the nitrogen of 5,5-dialkylbarbituric acids has been reported. datapdf.com The N-H protons are acidic and can be removed by a suitable base to generate a nucleophilic nitrogen anion, which can then react with an alkylating or acylating agent.

While specific studies on the N-alkylation and N-acylation of 5,5-dibenzylbarbituric acid are not extensively documented in the reviewed literature, the general principles of these reactions are applicable. The choice of base and reaction conditions can influence the selectivity and efficiency of these transformations.

Table 2: General Conditions for N-Alkylation of Amines (Potentially Applicable to 5,5-Dibenzylbarbituric Acid)

| Reagent | Base | Solvent | Temperature | Reference |

| Benzyl (B1604629) bromide | Sodium bicarbonate | Water | 80 °C | researchgate.net |

| Alkyl halide | Sodium hydride | Not specified | Not specified | youtube.com |

Ring Transformations and Fused Heterocycle Formation from Barbituric Acid Scaffolds

The barbituric acid ring can serve as a versatile scaffold for the synthesis of various fused heterocyclic systems. These reactions often involve the participation of the reactive sites on the barbituric acid ring in cyclization or condensation reactions with other reagents.

For instance, barbituric acids can undergo one-pot transformations with isatins in the presence of bromine in ethanol (B145695) to form dispiro[indole-3,5'-furo[2,3-d]pyrimidine] systems. scispace.com Additionally, multicomponent reactions involving barbituric acid, isocyanides, and salicylaldehydes can yield chromeno[2,3-d]pyrimidine derivatives. scispace.com

Although specific examples of ring transformations starting from 5,5-dibenzylbarbituric acid are not detailed in the available literature, the general reactivity of the barbituric acid scaffold suggests its potential as a building block in the synthesis of more complex heterocyclic structures. A novel ring transformation of 5-carbamoyluracils into barbituric acids has also been reported, highlighting the dynamic nature of the pyrimidine (B1678525) ring system. electronicsandbooks.com

Nucleophilic Substitution Reactions involving Barbituric Acid Derivatives

Nucleophilic substitution reactions are a fundamental class of transformations in organic chemistry. In the context of barbituric acid derivatives, these reactions can occur at various positions depending on the specific substrate and reaction conditions. For example, nucleophilic displacement of a chlorine atom in a 5-chloroacetyl-barbiturate can be achieved in a one-pot procedure. researchgate.net

The general mechanism of nucleophilic acyl substitution involves the attack of a nucleophile on the carbonyl carbon, followed by the departure of a leaving group. youtube.com The reactivity of carboxylic acid derivatives in these reactions is influenced by the nature of the leaving group, with acid chlorides being the most reactive. youtube.com

While there is a lack of specific research on nucleophilic substitution reactions directly involving 5,5-dibenzylbarbituric acid as the primary substrate, derivatives of this compound could potentially undergo such transformations if appropriate functional groups are introduced.

Mechanistic Investigations of Key Organic Transformations

Understanding the mechanisms of organic reactions is crucial for optimizing reaction conditions and designing new synthetic routes. The reactivity of barbituric acid and its derivatives has been the subject of both experimental and computational studies.

For example, the gas-phase acidity of 5,5-dialkyl barbituric acids has been determined experimentally and rationalized with the support of quantum chemical calculations. nih.gov These studies provide insights into the intrinsic acidity of the N-H and C-H bonds in the barbituric acid ring.

Supramolecular Chemistry and Self Assembly of 5,5 Dibenzylbarbituric Acid Derivatives

Self-Assembly Phenomena in Solution and Solid State

The ability of 5,5-dibenzylbarbituric acid to self-assemble is rooted in its molecular structure, which features multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups). These functionalities guide the spontaneous organization of molecules into larger, well-defined aggregates.

In the solid state, the self-assembly of 5,5-dibenzylbarbituric acid is prominently guided by hydrogen bonding. The crystal structure of its monohydrate form reveals a sophisticated two-dimensional network. This network is constructed from a combination of N-H···O and O-H···O hydrogen bonds, which effectively link the barbiturate (B1230296) molecules and water molecules into a stable, extended sheet-like arrangement. The presence of five potential donor-acceptor sites within the barbituric acid structure allows for the creation of stable supramolecular arrangements.

While specific studies on the columnar or helical structures of 5,5-dibenzylbarbituric acid are not prevalent, the broader class of 5,5-disubstituted barbiturates demonstrates a clear propensity for forming such higher-order architectures. For instance, 5,5-diethylbarbituric acid has been shown to be a versatile molecular precursor for creating helical structures through a combination of N–H⋯N and C–H⋯O synthons. These studies on analogous compounds suggest that the fundamental barbiturate scaffold is well-suited for directing the formation of one-dimensional chains and helices, driven by specific and reliable hydrogen-bonding patterns. These chains can then organize further through π-π stacking interactions, particularly relevant for derivatives like 5,5-dibenzylbarbituric acid with its aromatic rings.

Low Molecular Weight Organic Gelators (LMOGs) Based on Chiral Barbiturate Scaffolds

Low Molecular Weight Organic Gelators (LMOGs) are small molecules that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and creating a gel. Chiral derivatives based on the barbiturate scaffold have emerged as highly effective single-component "supergelators."

The transition from a soluble molecule to a gelator involves a delicate balance of interactions that favor the formation of one-dimensional fibers over crystallization or dissolution. Research on chiral barbiturate-based LMOGs has identified key design principles:

Hydrogen Bonding Headgroup: The barbiturate moiety serves as a polar "head group," with its capacity for dimerization and forming extended hydrogen-bonded chains being crucial for the initial self-assembly.

Chiral Aromatic Backbone: The introduction of a chiral, planar aromatic backbone, such as a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) moiety, is essential. This component provides the necessary steric and electronic properties to guide the self-assembly process and prevent simple crystallization.

Combined Functionality: Studies comparing structural analogues have demonstrated that both the polar barbiturate headgroup and the chiral aromatic backbone are required for gelation. Molecules containing only one of these two components failed to form gels, highlighting the synergistic effect of hydrogen bonding and π-stacking interactions in driving the formation of the gel network.

One such chiral barbiturate was capable of gelating various chlorinated and aromatic solvents at a minimum gelation concentration of only 0.3 wt%, classifying it as a supergelator.

The structure and behavior of gels formed from chiral barbiturate scaffolds have been investigated across multiple length scales using a variety of analytical techniques.

Molecular Level (NMR Spectroscopy): Diffusion-ordered NMR spectroscopy (DOSY) is used to probe self-assembly in solution. A sharp decrease in the diffusion coefficient of a chiral barbiturate gelator with increasing concentration provides clear evidence of significant self-assembly into larger nanostructures. Variable temperature (VT) DOSY experiments can confirm the thermal reversibility of this assembly and determine the critical gelation temperature.

Nanoscale and Microscale (Electron Microscopy & X-ray Diffraction): Variable-pressure scanning electron microscopy (VP-SEM) and X-ray diffraction (XRD) experiments reveal the morphology of the gel network. These techniques have shown that the self-assembly of chiral barbiturates leads to the formation of fiber-like microstructures, which are likely promoted by the initial dimerization of the individual barbiturate units.

Table 1: Analytical Techniques for Characterizing Chiral Barbiturate Gels

| Technique | Scale | Information Obtained |

| Diffusion-Ordered NMR (DOSY) | Molecular | Confirms self-assembly, measures diffusion coefficient changes, determines minimum gelation concentration. |

| Variable Temperature DOSY | Molecular | Establishes thermal reversibility of gelation and critical gelation temperature. |

| Variable-Pressure SEM (VP-SEM) | Microscale | Visualizes the morphology of the self-assembled network (e.g., fiber-like structures). |

| X-ray Diffraction (XRD) | Nanoscale | Provides information on the molecular packing and ordering within the gel fibers. |

Host-Guest Chemistry and Complexation Behavior

The barbiturate ring, with its specific arrangement of hydrogen bond donors and acceptors, is an effective recognition site for various "guest" molecules, leading to the formation of host-guest complexes. This behavior is primarily driven by hydrogen bonding and hydrophobic interactions.

Studies involving different barbiturates and host molecules like 2-hydroxypropyl-β-cyclodextrin (HPCD) have elucidated the thermodynamics and structural features of this complexation. The formation of these inclusion complexes is often a multi-step process. For instance, the substituent at the C5 position (such as the benzyl (B1604629) groups in 5,5-dibenzylbarbituric acid) can first be inserted into the hydrophobic cavity of the cyclodextrin. This initial interaction is largely entropy-driven due to the hydrophobic effect. nih.gov

Subsequently, a second type of complex can form where the barbituric acid ring itself interacts with the host. This secondary complexation is stabilized by the formation of hydrogen bonds between the N-H and C=O groups of the barbiturate and the hydroxyl groups on the rim of the cyclodextrin. nih.gov The recognition is a blend of polar and nonpolar interactions. While hydrophobic effects drive the initial association, specific hydrogen bonds provide stability and directionality to the final complex. nih.gov

Table 2: Driving Forces in Barbiturate Host-Guest Complexation

| Interaction Type | Contributing Molecular Parts | Primary Driving Force |

| Initial Inclusion | Substituents at C5 position (e.g., benzyl groups) and host cavity (e.g., cyclodextrin) | Hydrophobic effect (entropy-driven) |

| Secondary Interaction | Barbiturate ring (N-H, C=O groups) and host rim (e.g., hydroxyl groups) | Hydrogen bonding (enthalpy-driven) |

This dual-mode interaction allows for versatile molecular recognition, a principle that is fundamental in areas from drug delivery to the design of synthetic receptors.

Interfacial Molecular Recognition Studies with Monolayers

While specific studies on 5,5-dibenzylbarbituric acid monolayers are not extensively documented, significant research on the parent compound, barbituric acid, provides a strong model for understanding the potential interfacial behavior of its derivatives. These studies often employ amphiphilic melamine-type monolayers at the air-water interface to investigate molecular recognition phenomena. nih.govacs.orgnih.govacs.org

The underlying principle of these studies is the complementary hydrogen bonding between the barbiturate headgroup and the melamine (B1676169) molecule. Melamine, with its triazine core, presents a pattern of hydrogen bond donors and acceptors that is highly complementary to that of the barbituric acid ring. This leads to the formation of a stable, hydrogen-bonded complex at the interface. nih.govacs.orgnih.govacs.org

Experimental techniques such as in-situ infrared reflection-absorption spectroscopy (IRRAS) have been used to probe the hydrogen bonding patterns and molecular orientations within these mixed monolayers. nih.gov Such studies have revealed that upon molecular recognition of melamine, the barbituric acid moieties undergo a change in orientation at the air-water interface. nih.gov

Kinetic studies of the recognition and dissociation reactions between melamine monolayers and dissolved barbituric acid have shown that the process is reversible. nih.govacs.orgacs.org The kinetic constants for these processes have been determined, providing insights into the dynamics of interfacial supramolecular complex formation and dissociation. nih.govacs.orgacs.org It was found that the kinetic constant for the recognition reaction is nearly independent of temperature, whereas the dissociation constant increases with increasing temperature. nih.govacs.org

These findings for barbituric acid suggest that 5,5-dibenzylbarbituric acid, with the same hydrogen-bonding functionalities, would likely exhibit similar molecular recognition behavior at interfaces, although the bulky benzyl groups could introduce steric effects that might modulate the kinetics and thermodynamics of the interactions.

Coordination Chemistry of Barbituric Acid Derivatives with Metal Ions

The coordination chemistry of barbituric acid and its derivatives is a rich field, owing to the presence of multiple potential coordination sites (the oxygen and nitrogen atoms of the pyrimidine (B1678525) ring). While specific coordination complexes of 5,5-dibenzylbarbituric acid are not widely reported, the general principles can be understood from studies on other 5,5-disubstituted barbiturates and the parent barbituric acid. nih.govuni-muenchen.de

Barbiturates are known to act as ligands for a variety of metal ions, forming coordination polymers and discrete complexes. nih.gov The coordination can occur through the deprotonated nitrogen atoms or the carbonyl oxygen atoms. The specific coordination mode is influenced by factors such as the nature of the metal ion, the substituents at the C5 position, and the reaction conditions. nih.gov

For instance, a systematic study of the coordination of barbituric acid with all five alkali metals (Li–Cs) has demonstrated the formation of polymeric coordination compounds. nih.gov In these structures, the metal ions are coordinated by the oxygen atoms of the barbiturate anion, and in some cases, by water molecules. nih.gov The coordination numbers of the metal ions were observed to increase with increasing ionic radius, from 4 for lithium to 8 for cesium. nih.gov

Below is a table summarizing the coordination behavior of some 5,5-disubstituted barbituric acid derivatives with various metal ions, which can serve as a reference for the potential coordination chemistry of 5,5-dibenzylbarbituric acid.

| Barbituric Acid Derivative | Metal Ion | Coordination Mode | Resulting Structure |

| Barbituric acid | Li+, Na+, K+, Rb+, Cs+ | O-coordination | Polymeric coordination compounds |

| 5,5-diethylbarbituric acid | Na+ | N-coordination (in some reactions) | - |

It is important to note that the bulky benzyl groups in 5,5-dibenzylbarbituric acid may sterically influence the coordination geometry and the resulting supramolecular architecture of its metal complexes.

Applications of 5,5 Dibenzylbarbituric Acid in Chemical Science and Technology

Role as a Precursor and Chemical Intermediate in Organic Synthesis

Barbituric acid and its derivatives are widely recognized as important building blocks in organic synthesis, particularly in multicomponent reactions (MCRs) that allow for the efficient construction of complex heterocyclic and carbocyclic compounds. researchgate.netnih.gov These reactions often exploit the reactivity of the active methylene (B1212753) group at the C5 position of the barbiturate (B1230296) ring. However, in 5,5-dibenzylbarbituric acid, this position is fully substituted with two benzyl (B1604629) groups, rendering it inactive for common reactions like Knoevenagel condensation or Michael addition. nih.govfda.gov

Consequently, its role as a precursor is channeled through other reactive sites, primarily the N-H groups of the pyrimidine (B1678525) ring, or by utilizing the entire intact heterocyclic core. Its most notable application as a chemical intermediate is in the synthesis of specialized azo dyes, where it acts as the coupling component, reacting with diazonium salts to form a new class of chromophores. researchgate.net While it may not possess the broad utility of its C5-unsubstituted counterparts in generating diverse scaffolds, it serves as a valuable starting material for synthesizing specific target molecules where the dibenzyl moiety is a desired structural feature.

Utilization in Chemical Library Synthesis

The barbituric acid scaffold is a valuable core structure in combinatorial chemistry for the generation of chemical libraries. researchgate.net Multicomponent reactions involving barbituric acid are frequently employed to produce large collections of structurally diverse compounds, such as pyranopyrimidines and spiro-fused heterocycles, which can then be screened for biological activity. researchgate.net

In this context, 5,5-dibenzylbarbituric acid can be utilized as a specific building block to introduce defined structural motifs into a library. By incorporating this compound as the starting barbiturate, chemists can systematically generate a subset of derivatives all featuring the 5,5-dibenzyl substitution pattern. This approach allows for the exploration of the structure-activity relationship (SAR) associated with these bulky, aromatic substituents at the C5 position, contributing to a more targeted and rational drug discovery process.

Development of Advanced Materials, e.g., Organogels

The development of low molecular weight organic gelators (LMWGs) is a significant area of materials science, with applications in sensing, electronics, and drug delivery. researchgate.nettandfonline.comtandfonline.com These molecules self-assemble in organic solvents to form three-dimensional fibrous networks, resulting in the formation of an organogel. Research into barbiturate-based scaffolds has identified them as promising candidates for creating such "supergelators." researchgate.nettandfonline.comtandfonline.com

Studies on chiral barbiturates have shown their ability to act as single-component LMWGs, capable of gelating a variety of chlorinated and aromatic solvents. tandfonline.com The mechanism of self-assembly relies on a combination of non-covalent interactions, including hydrogen bonding and π-π stacking, which are guided by the molecule's specific structure. tandfonline.com In this research, 5,5-dibenzylbarbituric acid has served as an important control compound. Investigations revealed that while a chiral analogue, (R)-BINABARB, successfully forms organogels, the achiral 5,5-dibenzylbarbituric acid does not induce gelation. tandfonline.com This finding underscores the critical role of chirality in the backbone of these specific barbiturate scaffolds for promoting the necessary self-assembly into gel-forming fibers. tandfonline.com

Application in Azo Dye Chemistry and Material Coloration

One of the most direct applications of 5,5-dibenzylbarbituric acid is as a coupling component in the synthesis of azo disperse dyes for coloring synthetic fabrics like polyester (B1180765). researchgate.net Azo dyes represent a major class of synthetic colorants valued for their wide range of colors and good fastness properties. mdpi.comnih.govekb.eg

Azo dyes based on 5,5-dibenzylbarbituric acid are synthesized through a well-established two-step diazotization and coupling reaction. researchgate.netmdpi.com The process begins with the diazotization of a substituted aromatic amine (e.g., a derivative of aniline) using sodium nitrite (B80452) in an acidic medium at low temperatures (0–5 °C) to produce a reactive diazonium salt. researchgate.netekb.eg In the second step, this diazonium salt is added to a solution of 5,5-dibenzylbarbituric acid under alkaline conditions. researchgate.net The barbiturate acts as the coupling component, and an electrophilic aromatic substitution reaction occurs to form the final azo dye, which links the aryl group to the barbiturate ring via an azo (–N=N–) bridge. researchgate.net

The performance of azo disperse dyes derived from 5,5-dibenzylbarbituric acid on polyester fabrics is influenced by their molecular structure. Key performance indicators include color strength (K/S), dye exhaustion, and various fastness properties. Research has shown that these dyes exhibit excellent wash fastness, indicating strong fixation within the polyester fibers. researchgate.net However, properties such as perspiration, scorch, and light fastness can vary. For instance, a series of azo dyes derived from dibenzylbarbituric acid showed slightly lower perspiration fastness compared to other barbiturate-based dyes, while exhibiting moderate scorch fastness. researchgate.net The specific substituents on the aniline-derived portion of the dye molecule also play a significant role in determining the final color and performance characteristics. researchgate.net

Table 1: Fastness Properties of Azo Dyes Derived from Dibenzylbarbituric Acid on Polyester Fabric

| Fastness Property | Performance Rating/Observation |

| Wash Fastness | Excellent (Rating 5) |

| Perspiration Fastness | Slightly lower compared to other azo barbiturate dyes |

| Scorch Fastness | Moderate |

| Light Fastness | Good |

Source: Data compiled from research findings on azo dibenzylbarbituric acid dyes. researchgate.net

Chemical Sensing Applications (Non-Biological Contexts)

Azo dyes often exhibit changes in their light absorption spectra in response to variations in ambient pH, a property known as halochromism. This makes them suitable for use as pH indicators. researchgate.netknick-international.comresearchgate.net Azo disperse dyes synthesized from 5,5-dibenzylbarbituric acid have been shown to exhibit significant pH-dependent spectral shifts. researchgate.net This behavior indicates a change in the electronic structure of the dye molecule upon protonation or deprotonation, leading to a visible color change. This property opens up potential applications for these dyes as chemical sensors for monitoring pH in non-biological contexts, such as in industrial processes or for analytical testing. researchgate.net

Future Research Directions and Unexplored Avenues for 5,5 Dibenzylbarbituric Acid

Development of Novel and More Efficient Synthetic Methodologies

The traditional synthesis of 5,5-disubstituted barbituric acids often involves the condensation of malonic esters with urea (B33335). While effective, these methods can be subject to limitations such as harsh reaction conditions, moderate yields, and the generation of waste. Future research should focus on developing more efficient and environmentally benign synthetic routes to 5,5-dibenzylbarbituric acid.

Drawing inspiration from methodologies developed for related compounds, such as 5-arylidene barbituric acid derivatives, several modern synthetic strategies could be explored. frontiersin.org These include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for various barbituric acid derivatives. frontiersin.org Applying microwave irradiation to the condensation of dibenzylmalonic ester and urea could offer a rapid and efficient alternative to conventional heating.

Solvent-Free and Solid-State Reactions: Green chemistry principles encourage the reduction or elimination of volatile organic solvents. Grinding techniques, which involve the reaction of solid-state components, have been successfully used for Knoevenagel condensations to produce related barbiturates. researchgate.net Investigating a solvent-free, mechanochemical synthesis for 5,5-dibenzylbarbituric acid could lead to a more sustainable and cost-effective process.

Novel Catalysis: The use of heterogeneous catalysts, nanocatalysts, and ionic liquids has shown promise in the synthesis of other barbituric acid derivatives. frontiersin.orgnih.gov Research into identifying a suitable recyclable catalyst for the synthesis of 5,5-dibenzylbarbituric acid could significantly improve the process's efficiency and environmental footprint.

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, improved energy efficiency. frontiersin.org | Optimization of microwave parameters (power, temperature, time) and solvent choice. |

| Solvent-Free Grinding (Mechanochemistry) | Environmentally friendly (green chemistry), high yields, simple workup. researchgate.net | Screening of catalysts (e.g., sodium acetate) and optimization of grinding conditions. |

| Advanced Catalysis (e.g., Nanocatalysts) | High efficiency, catalyst reusability, mild reaction conditions. nih.gov | Development and testing of novel catalyst systems (e.g., Bi2O3 nanoparticles). nih.gov |

Advanced Spectroscopic Probes for Real-Time Monitoring of Chemical Reactions

A thorough understanding of reaction kinetics and mechanisms is crucial for process optimization and control. While standard spectroscopic techniques like NMR and IR are used for final product characterization, future research could benefit from the application of advanced, in-situ spectroscopic probes for real-time monitoring of the synthesis of 5,5-dibenzylbarbituric acid.

Techniques such as Process Analytical Technology (PAT), including in-situ Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, could provide continuous data on the concentration of reactants, intermediates, and the product as the reaction progresses. This would enable a deeper understanding of the reaction kinetics, help identify potential bottlenecks or side reactions, and facilitate the development of a more robust and controlled manufacturing process. Furthermore, detailed spectroscopic assignments, similar to those performed for related diaminomethylidene barbiturates, would be a prerequisite for such advanced monitoring. scielo.brscielo.br

Expanded Computational Modeling and Predictive Studies for Chemical Behavior

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work. For 5,5-dibenzylbarbituric acid, future research should leverage expanded computational modeling to explore various aspects of its chemical behavior.

Building on studies that have successfully determined the gas-phase acidities of 5,5-dialkyl barbituric acids using quantum chemical calculations, similar models could be applied to 5,5-dibenzylbarbituric acid. nih.govnih.gov This could provide valuable insights into its reactivity and potential for protonation/deprotonation.

Further computational studies could include:

Density Functional Theory (DFT) Calculations: To predict its geometric structure, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties.

Molecular Dynamics (MD) Simulations: To understand its conformational flexibility and intermolecular interactions in different solvent environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling: While biological activity is outside the scope of this article, similar principles can be used to predict physical properties or chemical reactivity based on molecular structure, guiding the design of new derivatives with desired characteristics. mdpi.com

Exploration of New Supramolecular Architectures and Functional Materials